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Compound Name: Tetrazolo[5,1-a]phthalazine

Cat. No.: B018776 Get Quote

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of tetrazolo[5,1-
a]phthalazine, a heterocyclic compound of interest to researchers, scientists, and

professionals in drug development. This document outlines the structural characterization of

the molecule using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy,

presenting key quantitative data in structured tables and detailing the experimental protocols.

Introduction
Tetrazolo[5,1-a]phthalazine belongs to a class of nitrogen-rich heterocyclic compounds that

are of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar

structure, composed of a fused tetrazole and phthalazine ring system, gives rise to unique

physicochemical properties. Accurate spectroscopic characterization is paramount for its

identification, purity assessment, and for understanding its behavior in various chemical and

biological systems. This guide focuses on the application of ¹H NMR, ¹³C NMR, and IR

spectroscopy for the comprehensive analysis of this molecule.

Spectroscopic Data
The spectroscopic data for tetrazolo[5,1-a]phthalazine has been compiled and summarized in

the following tables. It is important to note that while ¹H NMR data for the closely related 6-

azidotetrazolo[5,1-a]phthalazine is available and presented here as a reliable proxy, complete
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experimental ¹³C NMR and IR data for the parent compound are based on characteristic

spectral regions for the constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of tetrazolo[5,1-a]phthalazine is expected to exhibit signals

corresponding to the five protons of the phthalazine ring system. The chemical shifts and

coupling constants are influenced by the electron-withdrawing nature of the fused tetrazole

ring. The data presented in Table 1 is based on the experimentally determined values for the

closely analogous compound, 6-azidotetrazolo[5,1-a]phthalazine, which is expected to have a

very similar proton chemical environment in the phthalazine moiety.[1]

Table 1: ¹H NMR Spectroscopic Data for Tetrazolo[5,1-a]phthalazine (in DMSO-d₆)

Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-4 ~8.60 d ~8.1

H-1 ~8.21 dd ~8.1, ~7.4

H-3 ~8.19 d ~8.3

H-2 ~8.08 dd ~8.3, ~7.4

| H-6 | ~7.80-8.00 | m | - |

Note: Data is inferred from the spectrum of 6-azidotetrazolo[5,1-a]phthalazine.[1] The

assignment of H-1 to H-4 and H-6 is based on standard phthalazine numbering and expected

splitting patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

spectrum of tetrazolo[5,1-a]phthalazine is expected to show eight distinct signals for the eight

carbon atoms in the fused ring system. The chemical shifts will be in the aromatic region, with

the carbon atom of the tetrazole ring appearing at a characteristic downfield position.

Table 2: Expected ¹³C NMR Chemical Shifts for Tetrazolo[5,1-a]phthalazine
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Carbon Atom Expected Chemical Shift (δ) ppm

C (tetrazole ring) 150 - 165

Quaternary C's (phthalazine) 125 - 140

| Tertiary C-H's (phthalazine) | 120 - 135 |

Infrared (IR) Spectroscopy
The IR spectrum of tetrazolo[5,1-a]phthalazine is characterized by absorption bands

corresponding to the vibrational modes of the aromatic rings and the tetrazole moiety.

Table 3: Characteristic IR Absorption Bands for Tetrazolo[5,1-a]phthalazine

Functional Group Wavenumber (cm⁻¹) Intensity

Aromatic C-H stretch 3000 - 3100 Medium

C=N, C=C stretching (ring) 1450 - 1650 Medium to Strong

N=N stretching (tetrazole) 1200 - 1300 Medium

| Aromatic C-H out-of-plane bending | 700 - 900 | Strong |

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of tetrazolo[5,1-
a]phthalazine.

NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of tetrazolo[5,1-a]phthalazine is accurately weighed and dissolved

in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.
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Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz NMR spectrometer.

¹H NMR:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay: 1.0 s

Spectral width: -2 to 10 ppm

¹³C NMR:

Pulse sequence: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

Spectral width: 0 to 180 ppm

IR Spectroscopy
Sample Preparation:

A small amount of tetrazolo[5,1-a]phthalazine is finely ground with potassium bromide

(KBr) in an agate mortar.

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Measurement Mode: Transmission
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Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the

relationship between the spectroscopic data and the structural elucidation of tetrazolo[5,1-
a]phthalazine.

Sample Preparation
Spectroscopic Analysis Data Processing & Interpretation

Structural Elucidation

Tetrazolo[5,1-a]phthalazine

Dissolve in
DMSO-d6

Prepare KBr
pellet

NMR Data
Acquisition
(¹H & ¹³C)

IR Data
Acquisition

NMR Spectra

IR Spectrum

Final Structure
Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Tetrazolo[5,1-a]phthalazine.
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Caption: Relationship between spectroscopic data and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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